molecular formula C3H8N4O2 B1347089 Malonic acid dihydrazide CAS No. 3815-86-9

Malonic acid dihydrazide

Cat. No.: B1347089
CAS No.: 3815-86-9
M. Wt: 132.12 g/mol
InChI Key: PSIKPHJLTVSQFO-UHFFFAOYSA-N
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Description

Scientific Research Applications

Malonic acid dihydrazide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, especially for its potential to inhibit certain enzymes.

    Industry: It is used in the synthesis of polymers and as a cross-linking agent in various industrial processes.

Biochemical Analysis

Biochemical Properties

Propanedioic acid, dihydrazide plays a significant role in biochemical reactions, particularly in the synthesis of heterocyclic compounds and as a precursor for the preparation of various pharmaceuticals. It interacts with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase, which are involved in the conversion of oxaloacetate to malonic acid . These interactions are crucial for the synthesis of malonic acid, which is a key intermediate in various metabolic pathways.

Cellular Effects

Propanedioic acid, dihydrazide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in the tricarboxylic acid cycle and glycolysis, thereby impacting cellular energy production and metabolic flux . Additionally, it can modulate cell signaling pathways by interacting with specific receptors and enzymes, leading to changes in cellular responses.

Molecular Mechanism

At the molecular level, propanedioic acid, dihydrazide exerts its effects through binding interactions with biomolecules such as enzymes and receptors. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. For instance, it inhibits the activity of certain decarboxylases, thereby affecting the production of malonic acid and its derivatives . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of propanedioic acid, dihydrazide have been studied over various time periods. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of metabolic regulation and gene expression. Its stability and efficacy may vary depending on the specific experimental conditions.

Dosage Effects in Animal Models

The effects of propanedioic acid, dihydrazide vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can effectively modulate metabolic pathways . At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been identified, indicating that there is a specific dosage range within which the compound is effective without causing adverse effects.

Metabolic Pathways

Propanedioic acid, dihydrazide is involved in several metabolic pathways, including the tricarboxylic acid cycle and glycolysis. It interacts with enzymes such as oxaloacetate decarboxylase and malonic semialdehyde dehydrogenase, which are crucial for the synthesis of malonic acid . These interactions can influence metabolic flux and the levels of various metabolites, thereby affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, propanedioic acid, dihydrazide is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity . The compound’s distribution is also affected by its interactions with cellular membranes and other structural components.

Subcellular Localization

Propanedioic acid, dihydrazide exhibits specific subcellular localization, which can affect its activity and function. It is often directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for its role in various biochemical processes and its interactions with other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonic acid dihydrazide can be synthesized through the reaction of malonic acid with hydrazine. The reaction typically involves heating malonic acid with an excess of hydrazine hydrate under reflux conditions. The reaction proceeds as follows:

CH2(COOH)2+2NH2NH2CH2(CONHNH2)2+2H2O\text{CH}_2(\text{COOH})_2 + 2 \text{NH}_2\text{NH}_2 \rightarrow \text{CH}_2(\text{CONHNH}_2)_2 + 2 \text{H}_2\text{O} CH2​(COOH)2​+2NH2​NH2​→CH2​(CONHNH2​)2​+2H2​O

This reaction yields propanedioic acid, dihydrazide and water as a byproduct.

Industrial Production Methods

While the laboratory synthesis of propanedioic acid, dihydrazide is straightforward, industrial production methods may involve more efficient and scalable processes. One such method could involve the continuous flow synthesis where malonic acid and hydrazine are reacted in a flow reactor, allowing for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Malonic acid dihydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the hydrazide groups to amine groups.

    Substitution: The hydrazide groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydrazide groups under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while substitution reactions can produce a variety of substituted hydrazides.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: The parent compound with carboxylic acid groups instead of hydrazide groups.

    Oxalic acid dihydrazide: Similar structure but with two carbon atoms instead of three.

    Succinic acid dihydrazide: Similar structure but with four carbon atoms.

Uniqueness

Malonic acid dihydrazide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its hydrazide groups provide unique reactivity compared to other similar compounds, making it valuable in various applications.

Properties

IUPAC Name

propanedihydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N4O2/c4-6-2(8)1-3(9)7-5/h1,4-5H2,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSIKPHJLTVSQFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00191543
Record name Malonic acid, dihydrazide
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Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3815-86-9
Record name Malonic dihydrazide
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Record name Malonyl dihydrazide
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Record name Malonic dihydrazide
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Record name Malonic acid, dihydrazide
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Record name Malonic Acid Dihydrazide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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